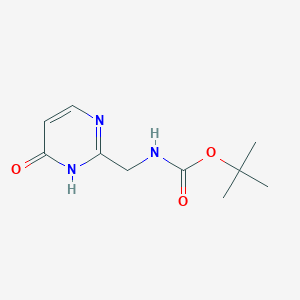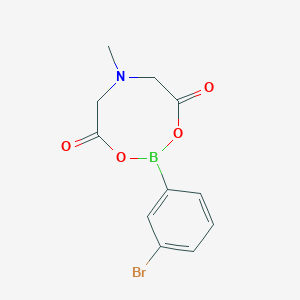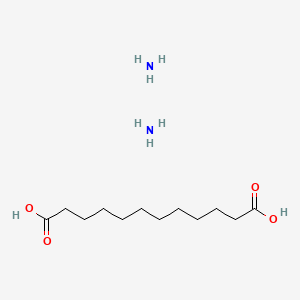
tert-Butyl-((4-Hydroxypyrimidin-2-yl)methyl)carbamate
Übersicht
Beschreibung
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound is involved in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Vorbereitungsmethoden
The synthesis of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups during synthesis .
Analyse Chemischer Reaktionen
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.
Wirkmechanismus
The mechanism of action of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate involves the protection of amino groups through the formation of Boc derivatives. The Boc group is stable under basic conditions and can be cleaved under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:
These compounds share similar protective group chemistry but differ in their specific applications and reactivity patterns. The unique aspect of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate lies in its stability and versatility in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUHFCSLSPGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856390 | |
| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-70-2 | |
| Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)


![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)
![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)
